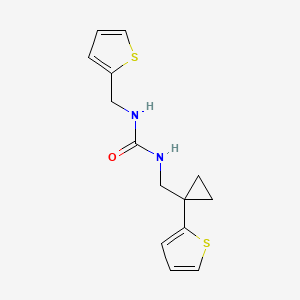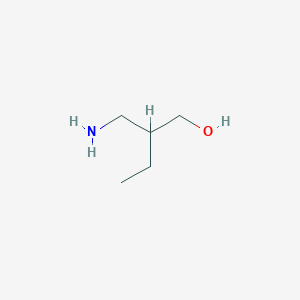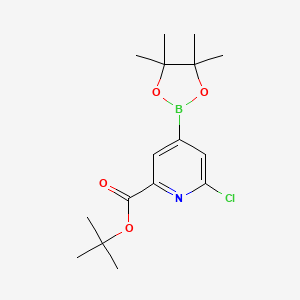
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 2137772-57-5 . It has a molecular weight of 250.14 .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C9H16BrNO2/c1-9(2,13)7-3-4-11(6-7)8(12)5-10/h7,13H,3-6H2,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.14 . Other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is amenable to further chemical modifications, making it valuable in constructing pharmacologically active molecules or novel materials with desired properties .
Medicinal Chemistry
In medicinal chemistry, this compound’s bromine atom can be used for further transformations, such as coupling reactions that are pivotal in drug discovery and development. Its pyrrolidine ring is a common motif in many drugs, and the hydroxypropan-2-yl group could potentially improve solubility or pharmacokinetic properties .
Catalysis
The compound can act as a ligand for catalysts used in asymmetric synthesis. The chiral center near the hydroxy group may induce chirality in catalytic sites, which is crucial for producing enantiomerically pure substances in the pharmaceutical industry .
Material Science
Researchers in material science might explore the use of this compound in creating polymers or coatings with specific properties. The presence of both a bromine atom and a hydroxyl group allows for cross-linking, which can enhance the durability or flexibility of materials .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a mixture, thanks to its unique mass and fragmentation pattern .
Biochemistry
The compound might be used in biochemistry for probing the function of enzymes that interact with similar substrates. It could serve as an inhibitor or a reporter molecule to study enzyme kinetics or binding affinities .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1-[3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,13)7-3-4-11(6-7)8(12)5-10/h7,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQWBXVGWGGQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)C(=O)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-(2-hydroxypropan-2-yl)pyrrolidin-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)

![2-(1,3-Benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2935623.png)


![3-[(E)-but-2-enyl]-9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2935627.png)
![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)
![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2935630.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2935633.png)


![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)